![molecular formula C23H27NO4 B2392736 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid CAS No. 2389078-52-6](/img/structure/B2392736.png)
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a base-sensitive protecting group for amino acids in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid . The Fmoc group can be introduced using fluorenylmethoxycarbonyl chloride .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Scientific Research Applications
Peptide Synthesis
The compound is used in the synthesis of peptides . The fluoren-9-ylmethoxy carbonyl (Fmoc) group is a protective group used in peptide synthesis. The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to which it is attached to participate in the formation of peptide bonds .
Stability and Shelf-life
The compound is stable at room temperature and has a long shelf-life . This makes it suitable for use in long-term research projects and allows it to be stored for extended periods without degradation .
Aqueous Washing Operations
The compound is stable in aqueous washing operations . This means it can be used in experiments that require water-based solutions or washing steps .
Pharmaceutical Intermediates
The compound is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceutical drugs .
Synthesis of Fmoc Amino Acid Azides
The compound is used in the synthesis of Fmoc amino acid azides . These are used in a variety of chemical reactions, including the synthesis of other complex molecules .
Coupling Agents
The compound is useful as a coupling agent in peptide synthesis . This means it helps to link two molecules together during the synthesis process .
Mechanism of Action
Mode of Action
It is known that the fluoren-9-ylmethoxy carbonyl (fmoc) group is often used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .
Biochemical Pathways
Given its structure and the presence of the fmoc group, it may be involved in peptide synthesis or modification .
Result of Action
As it potentially plays a role in peptide synthesis or modification, it may influence protein function and cellular processes .
Action Environment
It is known that the compound is stable at room temperature and has a long shelf-life .
properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHBTZTXCWVCN-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid |
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